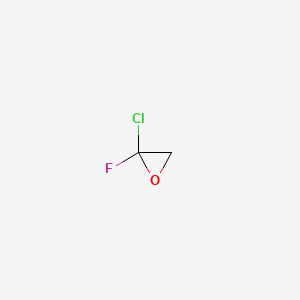

Chlorofluorooxirane

CAS No.: 87498-71-3

Cat. No.: VC17182849

Molecular Formula: C2H2ClFO

Molecular Weight: 96.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87498-71-3 |

|---|---|

| Molecular Formula | C2H2ClFO |

| Molecular Weight | 96.49 g/mol |

| IUPAC Name | 2-chloro-2-fluorooxirane |

| Standard InChI | InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2 |

| Standard InChI Key | VBABYXDQBXUZIS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(O1)(F)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The core structure of 2-(3-Chloro-4-fluorophenyl)oxirane consists of an epoxide ring (oxirane) fused to a benzene derivative substituted with chlorine and fluorine at the 3- and 4-positions, respectively. Key structural features include:

-

Epoxide ring: A strained three-membered cyclic ether with bond angles of approximately 60°, contributing to high reactivity.

-

Aromatic substitution: Electron-withdrawing chloro and fluoro groups para to each other, inducing polarization in the phenyl ring .

The IUPAC name, 2-(3-chloro-4-fluorophenyl)oxirane, reflects this substitution pattern. Spectroscopic identifiers include:

-

InChIKey: VUAQOERANOXMJB-UHFFFAOYSA-N

-

SMILES: C1C(O1)C2=CC(=C(C=C2)F)Cl

Physicochemical Properties

While experimental data on physical properties remain limited, theoretical and comparative analyses suggest:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.58 g/mol | |

| Molecular Formula | C₈H₆ClFO | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Low (hydrophobic nature) |

The absence of empirical data for melting/boiling points highlights gaps in current literature, necessitating further experimental characterization.

Synthesis and Reactivity

Reactivity Profile

The strained epoxide ring undergoes characteristic reactions:

-

Nucleophilic ring-opening: Attack by amines, alcohols, or Grignard reagents at the less substituted carbon .

-

Acid-catalyzed polymerization: Risk of oligomerization under acidic conditions.

-

Hydrogen-bonding interactions: Infrared studies reveal blue-shifted C-H stretches (Δν ≈ +15 cm⁻¹) when complexed with acetone-d₆, attributed to electron density redistribution .

Applications and Industrial Relevance

Research Applications

-

Hydrogen-bonding studies: Serves as a model compound for investigating blue-shifting C-H···O interactions, crucial in supramolecular chemistry .

-

Toxicology research: Structural analogs (e.g., trichloroethylene oxide) are used to assess carcinogenic risks of halogenated epoxides .

| Hazard Category | Classification | Source |

|---|---|---|

| Flammability | Category 2 | |

| Acute Toxicity (Oral) | Category 3 | |

| Skin Irritation | Category 2 | |

| Carcinogenicity | Suspected (Group 2B) |

Research Findings and Recent Advances

Spectroscopic Insights

Infrared spectroscopy of 2-(3-Chloro-4-fluorophenyl)oxirane complexes with haloforms (e.g., HCCl₃) reveals:

-

Blue-shifted C-H stretches: Up to +20 cm⁻¹ shifts due to charge transfer from the epoxide oxygen to the haloform C-H σ* orbital .

-

Intensity ratios: Complexed-to-free C-H IR intensity ratios decrease with increasing fluorine substitution, from >50 (chloroform) to ~0.1 (fluoroform) .

Computational Studies

Density functional theory (DFT) calculations corroborate experimental findings:

-

Binding energies: ~15–25 kJ/mol for 1:1 complexes with acetone-d₆ .

-

Electrostatic potentials: The epoxide oxygen exhibits a partial negative charge (−0.35 e), driving hydrogen bond formation .

Environmental and Health Implications

Ecotoxicology

-

Persistence: Estimated half-life >60 days in soil due to halogen substituents.

-

Bioaccumulation: Log Kow ≈ 2.8 suggests moderate accumulation in aquatic organisms.

Human Health Risks

Chronic exposure to chlorinated epoxides is linked to:

Future Research Directions

-

Synthetic optimization: Develop scalable, enantioselective routes using organocatalysts.

-

Toxicogenomics: Elucidate gene expression changes induced by long-term exposure.

-

Material science: Explore copolymerization with ethylene oxide for specialty polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume